2-(Dimethylphosphoryl)benzoic acid

Catalog No.
S3167167
CAS No.
79317-57-0
M.F
C9H11O3P
M. Wt
198.158
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Dimethylphosphoryl)benzoic acid

CAS Number

79317-57-0

Product Name

2-(Dimethylphosphoryl)benzoic acid

IUPAC Name

2-dimethylphosphorylbenzoic acid

Molecular Formula

C9H11O3P

Molecular Weight

198.158

InChI

InChI=1S/C9H11O3P/c1-13(2,12)8-6-4-3-5-7(8)9(10)11/h3-6H,1-2H3,(H,10,11)

InChI Key

ZVUKMPRMHHHNQW-UHFFFAOYSA-N

SMILES

CP(=O)(C)C1=CC=CC=C1C(=O)O

Solubility

not available

2-(Dimethylphosphoryl)benzoic acid is an organic compound with the molecular formula C9H11O3P\text{C}_9\text{H}_{11}\text{O}_3\text{P} and a molecular weight of 198.16 g/mol. It features a benzoic acid structure where a dimethylphosphoryl group is substituted at the second position of the benzene ring. This compound is classified under phosphonic acids and is notable for its potential applications in various fields, including agriculture, pharmaceuticals, and materials science.

The chemical reactivity of 2-(Dimethylphosphoryl)benzoic acid primarily involves its carboxylic acid and phosphoryl functionalities. Key reactions include:

  • Esterification: Reacting with alcohols to form esters.
  • Nucleophilic Substitution: The phosphoryl group can undergo nucleophilic attack, making it a potential intermediate in organic synthesis.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, leading to the formation of related compounds.

2-(Dimethylphosphoryl)benzoic acid exhibits biological activity that may include:

  • Antimicrobial Properties: Similar compounds have shown effectiveness against various microbial strains.
  • Inhibition of Enzymatic Activity: The presence of the dimethylphosphoryl group may influence enzyme inhibition, particularly in phosphatase activities.
  • Potential Herbicidal Activity: Its structural similarity to other herbicides suggests that it may have applications in agricultural pest control.

Several methods can be employed to synthesize 2-(Dimethylphosphoryl)benzoic acid:

  • Phosphorylation of Benzoic Acid: Direct reaction of benzoic acid with dimethyl phosphite under acidic conditions.
  • Grignard Reaction: Utilizing a benzylic Grignard reagent with dimethyl phosphonate can yield the desired compound after hydrolysis.
  • Transesterification: Reacting methyl benzoate with dimethyl phosphite in the presence of a catalyst can also produce 2-(Dimethylphosphoryl)benzoic acid.

The applications of 2-(Dimethylphosphoryl)benzoic acid span several domains:

  • Agriculture: Potential use as an herbicide or plant growth regulator due to its biological activity.
  • Pharmaceuticals: As a precursor or intermediate in the synthesis of biologically active compounds.
  • Materials Science: Utilized in the development of new materials or coatings that require specific chemical properties.

Interaction studies involving 2-(Dimethylphosphoryl)benzoic acid focus on its behavior in biological systems and its interactions with various enzymes and receptors. Research indicates that:

  • It may interact with phosphatases, altering their activity and influencing metabolic pathways.
  • Studies on its binding affinity to proteins could provide insights into its potential therapeutic roles.

Several compounds share structural similarities with 2-(Dimethylphosphoryl)benzoic acid, including:

Compound NameMolecular FormulaUnique Features
3-(Dimethylphosphoryl)benzoic acidC9H11O3PSubstituent at the third position on the ring
Dimethyl methylphosphonateC3H9O4PLacks the aromatic ring but has similar reactivity
Benzoic acidC7H6O2Simplest aromatic carboxylic acid without phosphorus

Uniqueness

The uniqueness of 2-(Dimethylphosphoryl)benzoic acid lies in its specific substitution pattern on the benzoic acid framework, which can impart distinct biological activities and chemical reactivities compared to other similar compounds. Its dual functional groups (carboxylic acid and phosphoryl) allow for diverse applications not typically found in simpler analogs.

XLogP3

0.5

Dates

Modify: 2023-08-18

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